CEP131 Set A Kit Configuration: 3-in-1 siRNA Redundancy vs. Single-Duplex Procurement
The CEP131 Human Pre-designed siRNA Set A provides three distinct siRNA duplexes targeting separate regions of the CEP131 mRNA, each supplied at 5 nmol, alongside a comprehensive control panel including negative control, FAM-labeled negative control for transfection monitoring, and GAPDH positive control, all at 5 nmol each and HPLC-purified [1]. In contrast, comparator products such as the OriGene AZI1 (CEP131) Human siRNA Oligo Duplex kit provide three unique 27mer Dicer-substrate duplexes but at a lower quantity of 2 nmol per duplex [2]. The Set A configuration delivers 5 nmol per duplex, a 150% increase in material quantity per targeting sequence compared to the 2 nmol offering, enabling more transfections per vial. This design mitigates the risk of individual siRNA failure due to unforeseen sequence polymorphisms, secondary structure interference, or cell-type-specific variability, which is particularly critical given that CEP131 knockdown efficiency directly correlates with the magnitude of phenotypic outcomes in both ciliogenesis and cell proliferation assays [3].
| Evidence Dimension | siRNA Quantity per Targeting Duplex |
|---|---|
| Target Compound Data | 5 nmol per duplex (3 duplexes total) |
| Comparator Or Baseline | OriGene AZI1 siRNA Kit: 2 nmol per duplex |
| Quantified Difference | 2.5-fold higher quantity (5 nmol vs. 2 nmol per duplex) |
| Conditions | HPLC-purified, lyophilized siRNA; human CEP131 transcript targeting |
Why This Matters
This quantity difference directly impacts the number of transfections possible, with the Set A format enabling more extensive validation experiments, dose-response optimization, and replicate studies without immediate repurchase.
- [1] MedChemExpress (MCE). CEP131 Human Pre-designed siRNA Set A (HY-RS02500) Product Page. Accessed 2026. View Source
- [2] OriGene Technologies. AZI1 (CEP131) Human siRNA Oligo Duplex (Locus ID 22994) - SKU SR307922. Accessed 2026. View Source
- [3] Wang J, et al. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer. Oncol Lett. 2020 Apr;19(4):3145-3152. PMID: 32218865. View Source
